

etoposide phosphate conversion rate to etoposide in vivo

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Compound Focus: Etoposide Phosphate

CAS No.: 117091-64-2

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Etoposide Phosphate to Etoposide Conversion Kinetics

The table below summarizes key quantitative findings on the conversion rate and pharmacokinetic behavior of **etoposide phosphate** (EP) from phase I clinical studies.

Parameter	Findings
Conversion Rate	"Rapidly and completely converted in vivo to VP-16 (etoposide)" [1]. "Rapid formation of etoposide from EP" [2].
Time to Conversion	Time to achieve etoposide's maximum plasma concentration (Cmax) corresponded to the end of a 5-minute intravenous bolus injection [2].
Plasma Exposure (AUC)	The mean etoposide phosphate/etoposide AUC ratio was 0.003 , indicating the prodrug is a minor circulating moiety [2].
Peak Concentration (Cmax)	The mean etoposide phosphate/etoposide Cmax ratio was 0.08 or less at the end of a 5-minute infusion [2].

Detailed Experimental Protocols

The quantitative data above were generated using the following standardized clinical and bioanalytical methods.

• Phase I Pharmacokinetic Study (Bolus Injection)

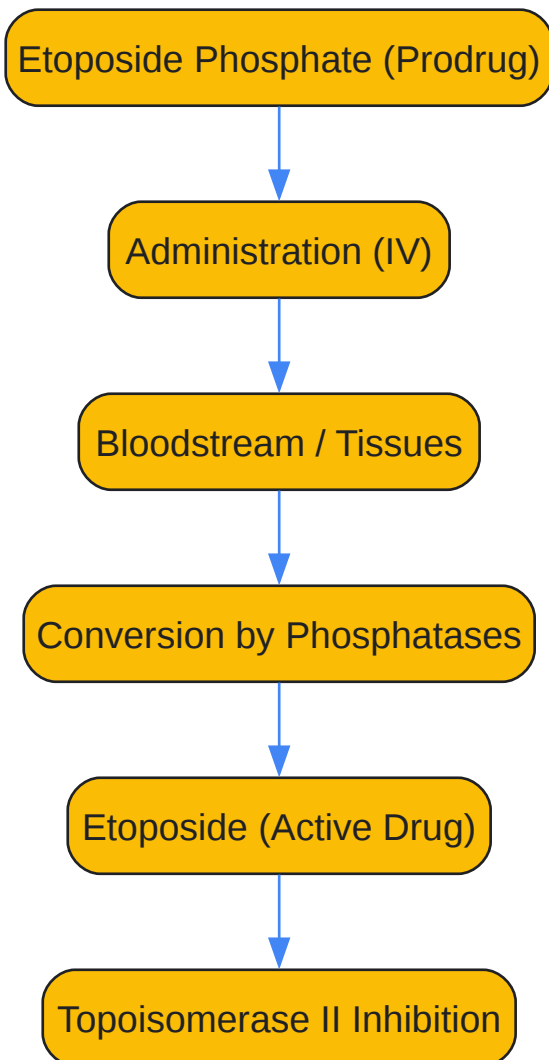
- **Objective:** To determine the pharmacokinetics of **etoposide phosphate** administered as a short intravenous infusion [2].
- **Dosing:** 27 patients received an etoposide-equivalent dose of 50, 75, or 100 mg/m² per day by IV bolus (5 minutes) for 5 days [2].
- **Bioanalysis:** Plasma concentrations of both **etoposide phosphate** and etoposide were measured using **high-performance liquid chromatography (HPLC)** [2].
- **Pharmacokinetic Analysis:** Non-compartmental methods were used to calculate key parameters, including maximum plasma concentration (C_{max}) and area under the concentration-time curve (AUC) for both compounds [2].

• Phase I Pharmacokinetic Study (Protracted Venous Infusion)

- **Objective:** To assess the feasibility, toxicity, and pharmacokinetics of a continuous long-term infusion [3].
- **Dosing:** 23 patients received a continuous infusion of **etoposide phosphate** via ambulatory pumps for 6 weeks, followed by a 2-week rest. Doses ranged from 10 to 30 mg/m² per day [3].
- **Bioanalysis:** **Steady-state plasma etoposide concentrations** were measured. The stability of **etoposide phosphate** in the infusion pumps was also confirmed for at least 7 days [3].

Etoposide Phosphate In Vivo Conversion Pathway

The diagram below illustrates the pathway of **etoposide phosphate** after intravenous administration.



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The key conclusions from the experimental data are:

- **Rapid and Complete Activation:** The conversion of **etoposide phosphate** to etoposide is an efficient enzymatic process mediated by phosphatases present in serum and tissues [1]. This rapid conversion allows for quick IV administration over 5-10 minutes without the hypotension risk associated with standard etoposide [1].
- **Clinical and Pharmacokinetic Equivalence:** Due to the rapid conversion, **etoposide phosphate** demonstrates the same pharmacokinetic profile and antitumor activity as conventional IV etoposide [1]. The main clinical advantage is its improved water solubility and administration convenience [1].

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References

1. Etoposide Phosphate - an overview [sciencedirect.com]
2. Phase I and Pharmacokinetic Study of Etoposide Phosphate [pubmed.ncbi.nlm.nih.gov]
3. Phase I and Pharmacokinetic Study of Etoposide Phosphate ... [pubmed.ncbi.nlm.nih.gov]

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